molecular formula C12H6BrCl3O3S B2923328 2,4,6-Trichlorophenyl 4-bromobenzenesulfonate CAS No. 934986-62-6

2,4,6-Trichlorophenyl 4-bromobenzenesulfonate

Cat. No.: B2923328
CAS No.: 934986-62-6
M. Wt: 416.49
InChI Key: RSAMVTVHHLCMEM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4,6-Trichlorophenyl 4-bromobenzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 4-bromobenzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent side reactions.

Scientific Research Applications

2,4,6-Trichlorophenyl 4-bromobenzenesulfonate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Comparison with Similar Compounds

2,4,6-Trichlorophenyl 4-bromobenzenesulfonate can be compared with other similar compounds, such as:

    2,4,6-Trichlorophenyl 4-chlorobenzenesulfonate: This compound has a similar structure but with a chlorine atom instead of a bromine atom.

    2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate: This compound has a fluorine atom instead of a bromine atom.

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in scientific research.

Properties

IUPAC Name

(2,4,6-trichlorophenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl3O3S/c13-7-1-3-9(4-2-7)20(17,18)19-12-10(15)5-8(14)6-11(12)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAMVTVHHLCMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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